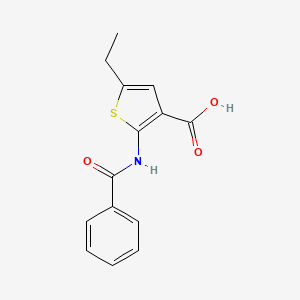

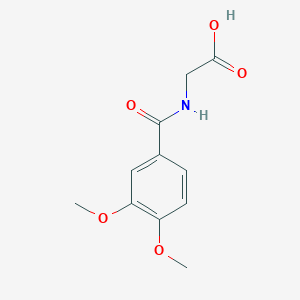

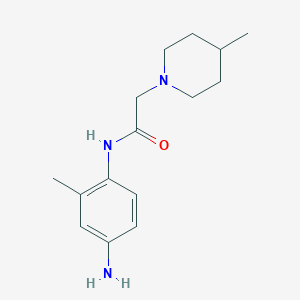

3-Acetylamino-4-morpholin-4-yl-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "3-Acetylamino-4-morpholin-4-yl-benzoic acid" involves several chemical reactions, including C–C and C–N bond formation in water, showcasing a simple, efficient, and eco-friendly protocol. This process highlights the operational simplicity, short reaction time, and the use of water as an environmentally friendly solvent (Yadav, Vagh, & Jeong, 2020). Additionally, electrochemical methods have been employed for synthesizing compounds with morpholine and benzothiazole or oxazol units, indicating a Michael-type addition reaction and electrooxidative disulfide bond formation (Esmaili & Nematollahi, 2013).

Molecular Structure Analysis

Structural determination plays a crucial role in understanding the molecular configuration of compounds. For example, the crystal structure of certain organic compounds has been elucidated to reveal their conformation and hydrogen bonding interactions, providing insights into their chemical behavior (Otero et al., 2017).

Chemical Reactions and Properties

The chemical reactions involving morpholine and benzoic acid derivatives often lead to the formation of compounds with potential biological activities. These reactions include the Mannich reaction, which bridges molecules with morpholine units, and the formation of complexes with specific molecular structures (Franklin et al., 2011).

Physical Properties Analysis

Understanding the physical properties, such as solubility, melting point, and crystalline structure, is essential for the practical application of these compounds. However, specific analyses of "3-Acetylamino-4-morpholin-4-yl-benzoic acid" related to these aspects are not directly mentioned in the cited literature.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for the application and synthesis of related compounds. The synthesis processes often involve reactions under specific conditions that showcase the compound's reactivity and the influence of various functional groups (Nomura, Kimura, Takeuchi, & Tomoda, 1978).

Aplicaciones Científicas De Investigación

Nitric-Oxide-Releasing Acetylsalicylic Acid Prodrugs

3-Acetylamino-4-morpholin-4-yl-benzoic acid has been investigated in the context of water-soluble nitric-oxide-releasing acetylsalicylic acid (ASA) prodrugs. These compounds are capable of releasing ASA and exhibit potential for clinical application due to their anti-inflammatory activities and lower gastrotoxicity compared to ASA (Rolando et al., 2013).

Influenza Virus Sialidase Inhibitors

4-Acetylamino-3-(imidazol-1-yl)-benzoic acids, a related compound, have shown inhibition of influenza virus sialidases, suggesting a potential application in antiviral therapies (Howes et al., 1999).

GABA(B) Receptor Antagonists

Morpholin-2-yl-phosphinic acids, closely related to the compound , have been evaluated as potent GABA(B) receptor antagonists in the brain, highlighting their potential in neurological research (Ong et al., 1998).

Synthesis of Anti-Influenza Virus Compounds

Serotonin Receptor Modulators for Parkinson's Disease

4-Acetylamino-2-(3,5-dimethylpyrazol-1-yl)-pyrimidines, similar in structure, have been developed as adenosine hA2A receptor antagonists for treating Parkinson's disease (Zhang et al., 2008).

Propiedades

IUPAC Name |

3-acetamido-4-morpholin-4-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-9(16)14-11-8-10(13(17)18)2-3-12(11)15-4-6-19-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVGLZKCGGAOQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360691 |

Source

|

| Record name | 3-Acetylamino-4-morpholin-4-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetylamino-4-morpholin-4-yl-benzoic acid | |

CAS RN |

797809-20-2 |

Source

|

| Record name | 3-Acetylamino-4-morpholin-4-yl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B1270570.png)

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270582.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)